molecular formula C8H15NO2 B1472189 L-Proline, 1,4,4-trimethyl- CAS No. 1443245-02-0

L-Proline, 1,4,4-trimethyl-

Cat. No. B1472189
CAS RN: 1443245-02-0
M. Wt: 157.21 g/mol
InChI Key: JEMJUABMNNBKBO-LURJTMIESA-N
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Description

1,4,4-Trimethyl-L-proline is a derivative of proline . Proline is a nonessential amino acid that humans and other animals can biosynthesize, mainly from another nonessential amino acid, L-glutamic acid . It is the only natural amino acid that contains a secondary amine group .


Synthesis Analysis

L-Proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions using 1-propanol as a solvent . A recent study reported the use of L-Proline as a basic organocatalyst to catalyze the three-component synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives in ethanol as a green solvent .


Molecular Structure Analysis

The molecular weight of 1,4,4-Trimethyl-L-proline is 157.21, and its molecular formula is C8H15NO2 .


Chemical Reactions Analysis

Proline has been used as a catalyst for various organic transformations such as the synthesis of 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles . It has also been used in the synthesis of spirooxindoles .


Physical And Chemical Properties Analysis

The molecular weight of 1,4,4-Trimethyl-L-proline is 157.21, and its molecular formula is C8H15NO2 . Proline is unusual in that it is heterocyclic, and thus is the only natural amino acid that contains a secondary amine group .

Scientific Research Applications

Proline Analogues in Research and Industrial Use

L-Proline analogues are instrumental in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues, including l-azetidine-2-carboxylic acid (l-AZC) and trans-4-hydroxy-l-proline (4-l-THOP), are pivotal in research due to their properties. They are also valuable in industrial applications, such as in the microbial production of l-proline and pharmaceuticals synthesis. Additionally, l-AZC and 4-l-CHOP have been tested for antitumor activity, highlighting their significance in medicinal research (Bach & Takagi, 2013).

Role in Asymmetric Synthesis

Proline and its derivatives are commonly used as asymmetric catalysts in various organic reactions. They are crucial in the synthesis of bioactive molecules and as components of such molecules. This wide range of applications in chemical and biological fields has driven the development of new methodologies for synthesizing prolines and exploring their applications (Panday, 2011).

Proline as an Artificial Enzyme

L-Proline has been synthesized as a magnetic bifunctional artificial enzyme, demonstrating its capability as an organocatalyst. This synthesis, which doesn't require protection/deprotection steps, shows promise for various organic transformations, combining the effectiveness of l-proline with the properties of magnetite nanoparticles (Aghahosseini et al., 2018).

Cryoprotectant in Protein Crystallography

L-Proline serves as a cryoprotectant in protein crystallography. It is effective in preparing crystals of various proteins for low-temperature data collection, compatible with typical protein-crystallization formulations. This application highlights its role in preserving the integrity of biological samples under extreme conditions (Pemberton et al., 2012).

Safety And Hazards

L-Proline should be handled with care to avoid contact with skin and eyes, dust formation in confined areas, and inhalation. It should not be ingested. If swallowed, immediate medical assistance should be sought .

Future Directions

Proline synthesis in cancer plays a role in reprogramming gene expression. The metabolism of proline and hydroxyproline are also linked to the HIF response to hypoxia . A recent study suggested that there is a regulatory axis from glutamine to proline and collagen synthesis, and the release of free hydroxyproline can feed back on the HIF pathway .

properties

IUPAC Name

(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMJUABMNNBKBO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline, 1,4,4-trimethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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